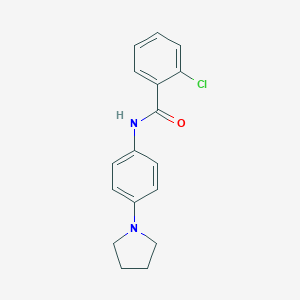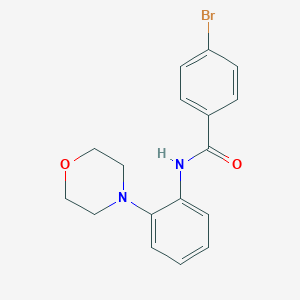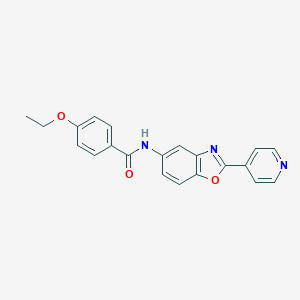![molecular formula C16H11ClN2O2 B246115 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone](/img/structure/B246115.png)
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a chemical compound that belongs to the quinoxaline family. It has been the subject of scientific research for its potential applications in various fields such as medicine, agriculture, and materials science.
科学研究应用
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been studied for its potential applications in various fields. In medicine, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antimicrobial and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties.
作用机制
The mechanism of action of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is not fully understood. However, it has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested to inhibit the activity of enzymes involved in the biosynthesis of essential molecules in microorganisms, leading to their death.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis, inhibits cell proliferation, and disrupts the cell cycle. In microorganisms, it inhibits the biosynthesis of essential molecules such as DNA, RNA, and proteins, leading to their death. In plants, it has been shown to inhibit the growth of weeds and pests.
实验室实验的优点和局限性
The advantages of using 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone in lab experiments include its high purity and stability, its ability to induce apoptosis in cancer cells, and its potential as a herbicide and insecticide. However, its limitations include its toxicity and potential side effects, its limited solubility in water, and its high cost.
未来方向
There are several future directions for research on 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone. One direction is to further investigate its mechanism of action, particularly in cancer cells. Another direction is to optimize its synthesis method to improve the yield and reduce the cost. In agriculture, it can be studied further as a potential herbicide and insecticide. In materials science, it can be used as a building block for the synthesis of novel materials with interesting properties. Additionally, its potential as an antimicrobial and antifungal agent can be explored further.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone is a promising chemical compound that has been studied for its potential applications in various fields. Its synthesis method has been optimized for improved yield and purity. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound can lead to the development of new drugs, herbicides, insecticides, and materials with interesting properties.
合成方法
The synthesis of 1-[2-(4-chlorophenyl)-2-oxoethyl]-2(1H)-quinoxalinone involves the reaction of 4-chlorobenzoyl chloride with 2-aminobenzophenone in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound. This method has been optimized to improve the yield and purity of the product.
属性
分子式 |
C16H11ClN2O2 |
|---|---|
分子量 |
298.72 g/mol |
IUPAC 名称 |
1-[2-(4-chlorophenyl)-2-oxoethyl]quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-7-5-11(6-8-12)15(20)10-19-14-4-2-1-3-13(14)18-9-16(19)21/h1-9H,10H2 |
InChI 键 |
DORFSTZMYVGWQE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=O)N2CC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(3-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246038.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B246054.png)
![N-(4-{[(3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B246055.png)